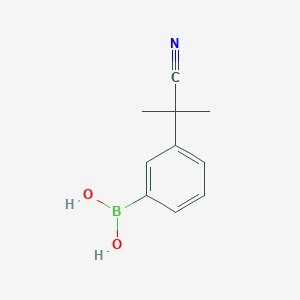

(3-(2-Cyanopropan-2-yl)phenyl)boronic acid

Overview

Description

“(3-(2-Cyanopropan-2-yl)phenyl)boronic acid” is a boronic acid derivative that is widely used in various scientific applications. It has been employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones . It is also useful in the synthesis of substituted indenones or indanones .

Synthesis Analysis

The synthesis of “this compound” often involves Suzuki–Miyaura coupling . This process is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

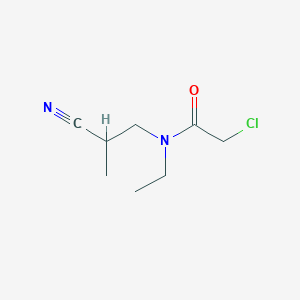

The molecular formula of “this compound” is C10H12BNO2. The molecular weight is 189.02 g/mol.Chemical Reactions Analysis

“this compound” is often used in Suzuki-Miyaura reactions to prepare 4-aryl-1,8-naphthyridin-2 (1 H)-ones . It can also form 3-Cyano aryl/ heteroaryl derivatives by forming a C−C bond via palladium-catalyzed Suzuki-Miyaura reaction .Physical And Chemical Properties Analysis

“this compound” is a solid substance. It should be stored in an inert atmosphere at 2-8°C.Scientific Research Applications

Catalysis and Organic Synthesis

Boronic acids, including derivatives like (3-(2-Cyanopropan-2-yl)phenyl)boronic acid, play a pivotal role in catalysis and organic synthesis. They are utilized in various organic reactions, molecular recognition, and assembly processes. For example, boronic acid catalysis facilitates the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to the synthesis of densely functionalized cyclohexanes. This highlights the significance of boronic acids in enabling highly enantioselective reactions, essential for creating specific molecular configurations in pharmaceuticals and other compounds (Hashimoto, Gálvez, & Maruoka, 2015).

Sensing Applications

Boronic acids are extensively used in sensing applications due to their ability to interact with various ions and molecules. A study demonstrates the use of a boronic acid derivative as a relay fluorescence probe for detecting Fe3+ and F- ions with high selectivity and sensitivity. Such applications are crucial in environmental monitoring and biological research (Selvaraj et al., 2019).

Nanotechnology and Material Science

In the field of nanotechnology and material science, phenyl boronic acids, such as the this compound, are used to modify the properties of nanomaterials. Their interaction with single-walled carbon nanotubes (SWNTs), for instance, results in changes in photoluminescence and quantum yield, offering potential applications in electronic devices and sensors (Mu et al., 2012).

Protective Agents in Synthetic Chemistry

Boronic acids are employed as protective agents for diols in synthetic chemistry. Their stability and tolerance to various organic transformations make them suitable for synthesizing complex organic molecules, including natural products with potential pharmaceutical applications (Shimada et al., 2018).

Biological and Biomedical Applications

In biological and biomedical research, boronic acids, including specific derivatives like this compound, are utilized for various applications ranging from HIV, obesity, diabetes, and cancer treatment. Their unique reactivity and responsive nature make them suitable for developing novel therapeutics and biomaterials (Cambre & Sumerlin, 2011).

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle . They are commonly used in organic synthesis .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to be involved in various organic synthesis reactions, including the suzuki–miyaura cross-coupling . This reaction is used to form carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry.

Pharmacokinetics

Phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . These properties may influence the bioavailability of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid.

Result of Action

Boronic acids are known to be important in organic synthesis, and their reactions can lead to the formation of various organic compounds .

Action Environment

The stability and reactivity of boronic acids can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Safety and Hazards

Future Directions

Boronic acids, including “(3-(2-Cyanopropan-2-yl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . These include the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

Biochemical Analysis

Biochemical Properties

(3-(2-Cyanopropan-2-yl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes and proteins that facilitate these reactions. For instance, it may interact with palladium catalysts, which are essential for the Suzuki–Miyaura coupling reaction. The nature of these interactions involves the formation of a complex between the boronic acid and the palladium catalyst, which then participates in the transmetalation step of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids can inhibit proteasomes, which are protein complexes that degrade unneeded or damaged proteins. This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. One of the primary mechanisms is the inhibition of enzymes, such as proteasomes, by forming reversible covalent bonds with the active site of the enzyme. This inhibition can lead to the accumulation of proteins that would otherwise be degraded, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can be stable under inert atmosphere and at low temperatures (2-8°C), but they may degrade over time when exposed to air or higher temperatures . Long-term effects on cellular function can include sustained inhibition of proteasomes and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or pathways. At high doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects observed in studies indicate that there is a narrow therapeutic window for the safe use of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. For example, it can be metabolized by enzymes that catalyze the hydrolysis of boronic acids, leading to the formation of phenols and boric acid. These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For instance, boronic acids can be transported into cells via specific transporters and can bind to intracellular proteins, affecting their distribution and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell. For example, boronic acids that localize to the nucleus can influence gene expression by interacting with nuclear proteins and DNA .

properties

IUPAC Name |

[3-(2-cyanopropan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO2/c1-10(2,7-12)8-4-3-5-9(6-8)11(13)14/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBIOYORDBEGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)(C)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718334 | |

| Record name | [3-(2-Cyanopropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885067-95-8 | |

| Record name | [3-(2-Cyanopropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Cyanopropan-2-yl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)

![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)

![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)

![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)